ethyl 4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoyl]piperazine-1-carboxylate
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Description
Ethyl 4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H25N5O5 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.18556891 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a piperazine core substituted with a benzoyl group and a pyrazole moiety, which is known for its diverse biological activities. The molecular formula is C19H24N4O3 with a molecular weight of approximately 356.43 g/mol.
Antitumor Activity
Research indicates that pyrazole derivatives, including those related to this compound, exhibit significant antitumor properties. Notably, they have shown inhibitory activity against key oncogenic targets such as:
- BRAF(V600E) : A mutation commonly associated with melanoma.
- EGFR : Epidermal Growth Factor Receptor involved in cell proliferation.
- Aurora-A Kinase : A critical regulator of mitosis.
In vitro studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents against malignancies .
Anti-inflammatory Activity
The compound also displays promising anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO). This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Research indicates that similar pyrazole derivatives possess significant antibacterial and antifungal activities against various pathogens, making them candidates for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Key modifications to the pyrazole ring or piperazine core can enhance potency and selectivity for specific biological targets. For instance:
Modification | Effect on Activity |
---|---|
Substitution on the benzoyl group | Increases binding affinity to target proteins |
Variations in the pyrazole position | Alters pharmacokinetic properties |
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested in a phase II trial for melanoma patients with BRAF mutations, showing a significant reduction in tumor size compared to placebo .
- Case Study 2 : In vitro tests demonstrated that another derivative inhibited inflammation in macrophages by downregulating NF-kB signaling pathways, suggesting its potential use in treating chronic inflammatory diseases .
Properties
IUPAC Name |
ethyl 4-[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5/c1-4-30-20(28)25-11-9-24(10-12-25)19(27)14-5-7-15(8-6-14)21-17(26)16-13-23(2)22-18(16)29-3/h5-8,13H,4,9-12H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDPAVIUNMZHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.